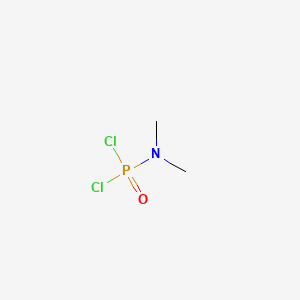
Dimethylphosphoramidic dichloride
Overview
Description
This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information.
Mechanism of Action
Target of Action
N,N-Dimethylphosphoramidodichloridate, also known as Dichlorophosphoric dimethylamide or Dimethylphosphoramidic dichloride, primarily targets alcohols in its reactions . It forms active intermediates that react with alcohols in situ to give esters .
Mode of Action
The mode of action of N,N-Dimethylphosphoramidodichloridate involves the formation of active intermediates that interact with alcohols . These intermediates react with alcohols in situ, leading to the production of esters .
Biochemical Pathways
N,N-Dimethylphosphoramidodichloridate affects the biochemical pathways involved in the synthesis of phosphoramidates and the conversion of primary alcohols to alkyl chlorides . It also reacts with 1,2 diols to prepare cyclic phosphoric amides followed by alkenes after reduction .
Pharmacokinetics
It is known to be miscible with dimethoxyethane , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of N,N-Dimethylphosphoramidodichloridate’s action include the synthesis of phosphoramidates, the conversion of primary alcohols to alkyl chlorides, and the preparation of cyclic phosphoric amides followed by alkenes after reduction .
Action Environment
The action of N,N-Dimethylphosphoramidodichloridate is influenced by environmental factors. It is moisture and air sensitive, and hygroscopic . Therefore, it should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is also incompatible with strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
N,N-Dimethylphosphoramidodichloridate forms active intermediates, which react with alcohols in situ to give esters . It is also used to convert primary alcohols to alkyl chlorides
Cellular Effects
Given its role in the synthesis of phosphoramidates and conversion of primary alcohols to alkyl chlorides, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to form active intermediates that react with alcohols to give esters and convert primary alcohols to alkyl chlorides
Properties
IUPAC Name |
N-dichlorophosphoryl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2NOP/c1-5(2)7(3,4)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHXBEVSSILHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2NOP | |
| Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074801 | |
| Record name | Dimethylamidophosphoric dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This is a chemical weapon, chemical weapon precursor, or chemical weapon impurity which is similar to ethyl phosphorodichloridate. See the chemical datasheet for ethyl phosphorodichloridate for more information. | |
| Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
677-43-0 | |
| Record name | N,N-DIMETHYL PHOSPHORAMIDIC DICHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30043 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethylphosphoramidic dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylaminophosphoryl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylphosphoramidic dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethylamidophosphoric dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylphosphoramidic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYLAMINOPHOSPHORYL DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG32RK7L5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dimethylphosphoramidic dichloride react with alcohols?
A: this compound reacts with alcohols in a multi-step process. First, in the presence of a strong base like n-butyllithium, the alcohol's hydroxyl group is deprotonated. The resulting alkoxide then attacks the phosphorus atom of this compound, substituting one chlorine atom. Subsequent addition of dimethylamine leads to the substitution of the second chlorine atom, forming an N,N,N′,N′-tetramethylphosphorodiamidate intermediate. This intermediate is crucial for the reductive deoxygenation of alcohols []. Interestingly, this method proves particularly useful for alcohols with sterically hindered hydroxyl groups, showcasing the reagent's versatility [].
Q2: Can this compound facilitate the formation of β-lactams? If so, what is the reaction pathway?
A: Yes, this compound can be used to synthesize β-lactams from acetic acids and imines [, ]. While the provided abstracts don't detail the specific mechanism, it likely involves the activation of the carboxylic acid by this compound, forming a reactive intermediate. This intermediate then undergoes nucleophilic attack by the imine, followed by intramolecular cyclization to yield the β-lactam ring.
Q3: Does this compound engage in any unique interactions with other organophosphorus compounds?
A: this compound exhibits interesting reactivity with hexamethylphosphoramide (HMPA) []. When heated together, a radical exchange occurs, where the dimethylamino group (NMe2) of HMPA replaces a chlorine atom in this compound, yielding tetramethylphosphorodiamidic chloride []. This exchange follows first-order kinetics at 120°C, suggesting a specific interaction mechanism between these two compounds [].
Q4: How is this compound synthesized?
A: this compound is synthesized by reacting phosphorus oxychloride (POCl3) with dimethylamine []. The reaction likely proceeds through a nucleophilic substitution mechanism, where the dimethylamine nitrogen attacks the electrophilic phosphorus center of POCl3, displacing chloride ions. Purification of the synthesized product is typically achieved via fractional distillation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)






